molecular formula C8H9BrO2 B8791837 2-Bromo-4-(2-hydroxyethyl)phenol

2-Bromo-4-(2-hydroxyethyl)phenol

Cat. No.: B8791837
M. Wt: 217.06 g/mol
InChI Key: BQQFAVSSAHZFMA-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-hydroxyethyl)phenol (CAS 198277-06-4) is a brominated phenol derivative that serves as a vital synthetic intermediate in organic and medicinal chemistry research . Its primary research value lies in its role as a key precursor in the multi-step synthesis of bioactive molecules such as hydroxytyrosol . The crystal structure of its bis-form, bis[2-bromo-4-(2-hydroxyethyl) phenol] monohydrate, has been determined, revealing a monoclinic crystal system where molecules form polymeric chains through O–H⋯O and O–H⋯Br hydrogen bonds . From a synthetic standpoint, this compound can be prepared through the selective bromination of 4-hydroxyphenethyl alcohol . Researchers utilize this compound to build more complex molecular architectures, leveraging the reactivity of its phenolic hydroxyl and primary alcohol groups for further functionalization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-4-(2-hydroxyethyl)phenol

InChI

InChI=1S/C8H9BrO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2

InChI Key

BQQFAVSSAHZFMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • 4-Bromo-2-(2-hydroxyethyl)phenol (CAS: 198277-06-4): Structure: Bromine at position 4, hydroxyethyl at position 2. Properties: Positional isomerism alters electronic distribution and reactivity. The para-bromo group may increase acidity compared to the ortho-bromo isomer due to resonance effects. Applications: Used in synthetic chemistry for ligand preparation (e.g., Schiff bases in metal complexes) .

Brominated Phenols with Alkyl/Aryl Substituents

Compound Substituent Molecular Formula Key Properties Applications/References
2-Bromo-4-ethylphenol Ethyl (-CH₂CH₃) C₈H₉BrO Higher lipophilicity; reduced solubility compared to hydroxyethyl derivatives. Intermediate in organic synthesis .
2-Bromo-4-(trifluoromethyl)phenol Trifluoromethyl (-CF₃) C₇H₄BrF₃O Strong electron-withdrawing effect; increased acidity (pKa ~5–6). Catalyst in electrophilic reactions .
2-Bromo-4-(tert-butyl)phenol tert-Butyl (-C(CH₃)₃) C₁₀H₁₃BrO Bulky substituent; high thermal stability. Reagent in polymer synthesis .

Hydroxyethyl-Substituted Phenols Without Bromine

  • Properties: Naturally occurring antioxidant; hydrophilic (logP ~0.5). Applications: Used in diabetes research for glycoprotein modulation .
  • 2-Hydroxyethyl phenol: Reactivity: Forms 2,3-dihydrobenzofuran via cyclization under basic conditions. Demonstrates higher reactivity than tyrosol due to unsubstituted ortho positions .

Bromophenol Ethers and Schiff Bases

  • 2-Bromo-4-(2,4-dibromophenoxy)phenol: Structure: Ether linkage with additional bromine atoms. Properties: Higher molecular weight (427.8 g/mol); environmental persistence due to polybromination. Applications: Marine bacterial metabolite; studied for ecological impact .
  • 4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1): Structure: Schiff base with hydroxyethylphenyl group. Reactivity: Chelates transition metals (e.g., Cr, Fe) for catalytic or antimicrobial applications .

Key Research Findings

  • Synthetic Routes: 2-Bromo-4-(2-hydroxyethyl)phenol analogs are synthesized via nucleophilic substitution (e.g., SN2 reactions with bromomethyl precursors) or condensation reactions (e.g., Schiff base formation) .
  • Biological Activity: Bromination enhances lipophilicity and membrane permeability compared to non-brominated analogs like tyrosol. For example, 2-bromo-4-(diindolylmethyl)phenol exhibits antiamoebic activity against Naegleria fowleri .
  • Physicochemical Properties: The hydroxyethyl group improves solubility in polar solvents (e.g., ethanol, water) compared to alkyl or aryl substituents. For instance, 2-bromo-4-ethylphenol is 10× less soluble in water than this compound .

Preparation Methods

Regioselective Bromination via Continuous Flow Reactors

The continuous bromination method described in CN101279896B for synthesizing 2-bromo-4-methylphenol offers a template for adapting to 4-(2-hydroxyethyl)phenol. In this approach:

  • Substrate : 4-(2-hydroxyethyl)phenol serves as the starting material.

  • Solvent System : Ethylene dichloride or methylene chloride is employed to dilute both bromine and the phenolic substrate, ensuring controlled reactivity.

  • Temperature Control : Reactant streams are pre-cooled to between -20°C and 10°C before entering a tubular reactor, maintaining an exothermic reaction temperature below 30°C at the outlet.

  • Stoichiometry : A near-equimolar ratio of bromine to substrate (0.98–1.03 mol/mol) minimizes over-bromination, targeting mono-substitution at the ortho position.

Mechanistic Insights :
The electron-donating hydroxyethyl group activates the aromatic ring, directing electrophilic bromine to the ortho and para positions. Kinetic control under low-temperature conditions favors ortho substitution due to steric hindrance from the bulky hydroxyethyl group at the para position.

Challenges :

  • Dibromination Risk : Excess bromine or elevated temperatures promote 2,6-dibromo-4-(2-hydroxyethyl)phenol formation.

  • Solvent Selection : Polar aprotic solvents like ethylene dichloride enhance bromine solubility while stabilizing intermediates.

Multi-Step Synthesis via Acetophenone Intermediates

Bromination-Reduction Sequence

Adapting the methodology from EP0449602A1 , which produces 4-(2′-methoxyethyl)phenol, a modified route could yield the target compound:

Step 1: Bromination of 4-Hydroxyacetophenone
4-Hydroxyacetophenone undergoes α-bromination using CuBr₂ or molecular bromine in chloroform/ethyl acetate, producing α-bromo-4-hydroxyacetophenone.

Step 2: Hydroxide-Mediated Exchange
Replacing the methoxide-bromide exchange in the patent with a hydroxide-driven process generates α-hydroxy-4-hydroxyacetophenone. This step requires careful pH control (≤6) to avoid ketone decomposition.

Step 3: Catalytic Hydrogenation
The α-hydroxyacetophenone intermediate is reduced using hydrogen gas (≥2 equivalents) over a palladium or platinum catalyst, cleaving the ketone to a hydroxyethyl group.

Reaction Scheme :

4-HydroxyacetophenoneBr2α-Bromo-4-hydroxyacetophenoneOHα-Hydroxy-4-hydroxyacetophenoneH22-Bromo-4-(2-hydroxyethyl)phenol\text{4-Hydroxyacetophenone} \xrightarrow{\text{Br}2} \alpha\text{-Bromo-4-hydroxyacetophenone} \xrightarrow{\text{OH}^-} \alpha\text{-Hydroxy-4-hydroxyacetophenone} \xrightarrow{\text{H}2} \text{this compound}

Yield Considerations :

  • Bromination efficiency: ~95% (reported in analogous reactions).

  • Reduction yield: 85–90% (estimated based on similar ketone reductions).

Hydroxyethyl Group Introduction Post-Bromination

Friedel-Crafts Alkylation of 2-Bromophenol

This route involves introducing the hydroxyethyl group after aromatic bromination:

Step 1: Bromination of Phenol Derivatives
2-Bromophenol is synthesized via directed bromination of phenol using N-bromosuccinimide (NBS) in acetic acid, achieving regioselective para substitution relative to the hydroxyl group.

Step 2: Hydroxyethylation
A Friedel-Crafts alkylation employs ethylene oxide or 2-chloroethanol in the presence of AlCl₃, attaching the hydroxyethyl group to the para position.

Limitations :

  • Competing side reactions (e.g., polyalkylation).

  • Low yields (~60%) due to steric and electronic deactivation by the bromine substituent.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Estimate
Direct BrominationShort synthetic route; high atom economyRequires specialized continuous flow reactors85–93%
Acetophenone IntermediateHigh purity; scalableMulti-step process; sensitive intermediates70–80%
Post-Bromination AlkylationFlexibility in group introductionLow regioselectivity; moderate yields55–65%

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

  • Solvents : Ethylene dichloride outperforms toluene in bromination reactions due to superior bromine solubility and thermal stability.

  • Catalysts : Pd/C (5% loading) achieves >90% conversion in hydrogenation steps, whereas Raney nickel necessitates higher pressures (50–100 bar).

Byproduct Management

  • Dibromination Mitigation : Real-time monitoring of bromine stoichiometry via UV-Vis spectroscopy reduces 2,6-dibromo byproducts to <1%.

  • Waste Streams : Hydrogen bromide gas is captured via alkaline scrubbing, yielding NaBr as a marketable byproduct .

Q & A

Q. How to address discrepancies in thermal stability data (TGA/DSC) across studies?

  • Methodological Answer : Standardize heating rates (e.g., 10°C/min under N₂) and sample mass (5–10 mg). Contradictions may arise from residual solvents; pre-dry samples under vacuum (24 h). Reconcile decomposition points with IR gas-phase analysis to identify volatile fragments .

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